![molecular formula C14H9F3N2O3S B13768632 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide CAS No. 7641-28-3](/img/structure/B13768632.png)
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]-: is a chemical compound with the molecular formula C14H9F3N2O3S and a molecular weight of 342.2931 g/mol . It is known for its unique structure, which includes a nitro group, a trifluoromethyl group, and a thioether linkage. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenyl thiol with a suitable formamide derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Amino derivatives.
Reduction: Reduced thioether compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to introduce nitro and trifluoromethyl groups into aromatic compounds.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical structure.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
- FORMAMIDE,N-[2-[[2-NITRO-4-(METHYL)PHENYL]THIO]PHENYL]-
- FORMAMIDE,N-[2-[[2-NITRO-4-(CHLORO)PHENYL]THIO]PHENYL]-
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
Properties
CAS No. |
7641-28-3 |
|---|---|
Molecular Formula |
C14H9F3N2O3S |
Molecular Weight |
342.29 g/mol |
IUPAC Name |
N-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenyl]formamide |
InChI |
InChI=1S/C14H9F3N2O3S/c15-14(16,17)9-5-6-13(11(7-9)19(21)22)23-12-4-2-1-3-10(12)18-8-20/h1-8H,(H,18,20) |
InChI Key |
DMDNYHZFFSFNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


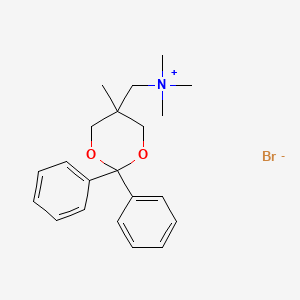

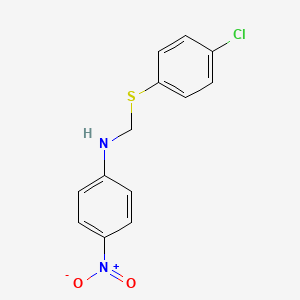
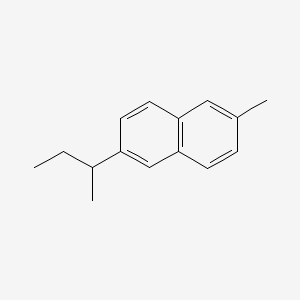
![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)

![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)
![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

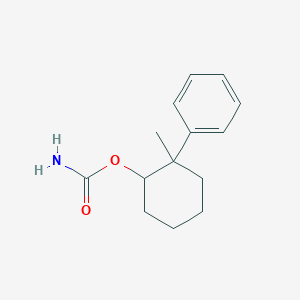

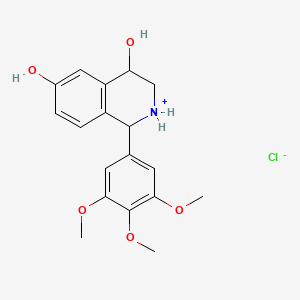
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
